molecular formula C8H7NO3 B3421024 Piperonaldoxime CAS No. 20747-41-5

Piperonaldoxime

Cat. No.: B3421024
CAS No.: 20747-41-5
M. Wt: 165.15 g/mol
InChI Key: VDAJDWUTRXNYMU-RUDMXATFSA-N
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Description

Piperonaldoxime is an organic compound with the molecular formula C8H7NO3. It is derived from piperonal, a naturally occurring aromatic aldehyde. This compound is characterized by the presence of an oxime functional group, which is a hydroxylamine bonded to a carbon atom with a double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperonaldoxime can be synthesized through the reaction of piperonal with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at a controlled temperature. The general reaction scheme is as follows:

Piperonal+Hydroxylamine HydrochlorideThis compound+Water+Sodium Chloride\text{Piperonal} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{Water} + \text{Sodium Chloride} Piperonal+Hydroxylamine Hydrochloride→this compound+Water+Sodium Chloride

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Piperonaldoxime undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form piperonal or other related compounds.

    Reduction: Reduction of this compound can yield piperonylamine.

    Substitution: The oxime group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of piperonaldoxime involves its interaction with specific molecular targets. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In the context of its anticonvulsant activity, this compound may modulate neurotransmitter systems in the brain, thereby reducing the likelihood of seizures.

Comparison with Similar Compounds

    Piperonal: The parent compound from which piperonaldoxime is derived.

    Piperonylamine: A reduction product of this compound.

    Piperonal oxime: Another oxime derivative of piperonal.

Uniqueness: this compound is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(NE)-N-(1,3-benzodioxol-5-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-9-4-6-1-2-7-8(3-6)12-5-11-7/h1-4,10H,5H2/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAJDWUTRXNYMU-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089-36-3, 20747-41-5
Record name Piperonal, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002089363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2089-36-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PIPERONAL, SYN -OXIME
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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